molecular formula C34H29NO2 B14163819 N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline CAS No. 89114-94-3

N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline

Cat. No.: B14163819
CAS No.: 89114-94-3
M. Wt: 483.6 g/mol
InChI Key: DZPCQEGKBORIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of phenyl and methoxy groups, contributing to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Diphenylethenyl Intermediate: This step involves the reaction of benzaldehyde with acetophenone in the presence of a base to form 1,1-diphenylethene.

    Coupling Reaction: The diphenylethenyl intermediate is then coupled with 4-bromoaniline through a palladium-catalyzed cross-coupling reaction to form N-[4-(2,2-diphenylethenyl)phenyl]aniline.

    Methoxylation: Finally, the compound undergoes methoxylation using methoxybenzene in the presence of a strong base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its interaction with cellular proteins can inhibit or activate specific signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2,2-Diphenylethenyl)phenyl]aniline: Lacks the methoxy groups, resulting in different chemical and biological properties.

    N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxyaniline: Contains only one methoxy group, leading to variations in reactivity and applications.

Uniqueness

N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline is unique due to its dual methoxy substitution, which enhances its chemical stability and reactivity. This structural feature also contributes to its potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89114-94-3

Molecular Formula

C34H29NO2

Molecular Weight

483.6 g/mol

IUPAC Name

N-[4-(2,2-diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline

InChI

InChI=1S/C34H29NO2/c1-36-33-19-11-9-17-31(33)35(32-18-10-12-20-34(32)37-2)29-23-21-26(22-24-29)25-30(27-13-5-3-6-14-27)28-15-7-4-8-16-28/h3-25H,1-2H3

InChI Key

DZPCQEGKBORIPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.